3-Chloro-6-ethylpyridazine
Overview
Description
3-Chloro-6-ethylpyridazine is a heterocyclic compound with the molecular formula C6H7ClN2. It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Chloro-6-ethylpyridazine involves the reaction of 3,6-dichloropyridazine with ethylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol . Another method involves the Suzuki-Miyaura coupling reaction, where this compound is synthesized by reacting 3-chloropyridazine with ethylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-ethylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 3-amino-6-ethylpyridazine or 3-thio-6-ethylpyridazine can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyridazine N-oxides.
Scientific Research Applications
3-Chloro-6-ethylpyridazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-6-ethylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation . This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
- 3-Chloro-6-methoxypyridazine
- 3-Chloro-6-methylpyridazine
- 3,6-Dichloropyridazine
Comparison: 3-Chloro-6-ethylpyridazine is unique due to its ethyl substituent, which imparts distinct physicochemical properties compared to its analogs. For example, the ethyl group increases the compound’s lipophilicity, potentially enhancing its ability to penetrate biological membranes . Additionally, the presence of the chlorine atom makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
3-chloro-6-ethylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-2-5-3-4-6(7)9-8-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOHYGKZUOWKBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608495 | |
Record name | 3-Chloro-6-ethylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98198-61-9 | |
Record name | 3-Chloro-6-ethylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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